molecular formula C40H66N7O19P3S B1210705 5-(Tetradecyloxy)-2-furoyl-coenzyme A CAS No. 71865-60-6

5-(Tetradecyloxy)-2-furoyl-coenzyme A

货号: B1210705
CAS 编号: 71865-60-6
分子量: 1074 g/mol
InChI 键: NXAHLFOPZQJPNH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(Tetradecyloxy)-2-furoyl-coenzyme A (TOFA) is a synthetic compound derived from 5-(tetradecyloxy)-2-furoic acid, a potent inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. Structurally, TOFA consists of a furan ring substituted with a tetradecyloxy chain and a carboxylic acid group, which facilitates its interaction with ACC’s catalytic domain . Its molecular formula is C₁₉H₃₂O₄, with a molecular weight of 324.45 g/mol, and it exhibits solubility in dimethyl sulfoxide (DMSO) .

TOFA’s primary mechanism involves competitive inhibition of ACC, thereby reducing the conversion of acetyl-CoA to malonyl-CoA. This inhibition disrupts de novo lipogenesis, a pathway critical for cellular energy storage and membrane synthesis . Studies demonstrate its efficacy in lowering serum lipid levels in animal models, with minimal hepatotoxicity compared to traditional hypolipidemic agents . Additionally, TOFA has shown anti-proliferative effects in cholangiocarcinoma and breast cancer by inducing cell-cycle arrest (G0/G1 phase) and apoptosis via AMPK pathway activation .

属性

CAS 编号

71865-60-6

分子式

C40H66N7O19P3S

分子量

1074 g/mol

IUPAC 名称

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-tetradecoxyfuran-2-carbothioate

InChI

InChI=1S/C40H66N7O19P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-21-60-30-17-16-27(63-30)39(52)70-22-20-42-29(48)18-19-43-37(51)34(50)40(2,3)24-62-69(58,59)66-68(56,57)61-23-28-33(65-67(53,54)55)32(49)38(64-28)47-26-46-31-35(41)44-25-45-36(31)47/h16-17,25-26,28,32-34,38,49-50H,4-15,18-24H2,1-3H3,(H,42,48)(H,43,51)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)

InChI 键

NXAHLFOPZQJPNH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

规范 SMILES

CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

其他CAS编号

928-17-6

同义词

5-(tetradecyloxy)-2-furoyl-coenzyme A
coenzyme A, 5-(tetradecyloxy)-2-furoyl-
tofyl-CoA

产品来源

United States

相似化合物的比较

TOFA vs. MEDICA 16

Parameter TOFA MEDICA 16
Target ACC1 and ACC2 isoforms ACC and mitochondrial enzymes
Mechanism Competitive inhibition of ACC Dual inhibition of ACC and induction of malic enzyme
Lipid-Lowering Effect Reduces hepatic triglycerides by 40–60% in rats Decreases VLDL secretion in liver
Cytotoxicity Non-cytotoxic alone; synergizes with FAS inhibitors Induces apoptosis in flavivirus-infected cells
Therapeutic Use Cancer, metabolic disorders Viral infection, metabolic syndrome

MEDICA 16 (3,3',14,14'-Tetramethylhexadecane-1,4-dioic acid) shares TOFA’s ACC inhibitory activity but additionally modulates mitochondrial glycerol-3-phosphate dehydrogenase, making it broader in metabolic regulation . Unlike TOFA, MEDICA 16 directly impairs viral replication in West Nile virus models by depleting lipid reservoirs essential for virion assembly .

Fatty Acid Synthase (FAS) Inhibitors

TOFA vs. Cerulenin and C75

Parameter TOFA Cerulenin/C75
Target ACC FAS
Malonyl-CoA Levels Reduces by 60% Increases 3–5 fold
Cytotoxicity Non-cytotoxic; requires combinatorial therapy Highly cytotoxic via malonyl-CoA accumulation
Cancer Selectivity Limited efficacy in monotherapy Potent activity against FAS-overexpressing tumors

FAS inhibitors like cerulenin and C75 induce apoptosis by accumulating malonyl-CoA, a toxic intermediate in cancer cells. In contrast, TOFA’s ACC inhibition lowers malonyl-CoA, explaining its lack of standalone cytotoxicity . However, TOFA’s suppression of malonyl-CoA can counteract cerulenin’s toxicity, highlighting divergent metabolic vulnerabilities .

Natural Fatty Acids

TOFA vs. Oleic Acid

Parameter TOFA Oleic Acid
Lipogenesis Inhibition IC₅₀ = 4 μM (MCF7 cells) Weak inhibitor (IC₅₀ > 100 μM)
Citrate Accumulation Increases intracellular citrate 2-fold No significant effect
Adipocyte Effects Inhibits fatty acid synthesis by 80% Mild suppression (~20%)

TOFA’s synthetic structure enhances its potency compared to natural fatty acids. In adipocytes, TOFA-CoA derivatives directly inhibit ACC, whereas oleate primarily acts through feedback regulation .

Key Research Findings

Hypolipidemic Activity : TOFA reduces serum triglycerides by 50% in primates without hepatomegaly, outperforming clofibrate analogs .

Cancer Therapy: In cholangiocarcinoma, TOFA (50 μM) reduces cell viability by 70% via caspase-3 activation .

Viral Inhibition : Combined with MEDICA 16, TOFA decreases flavivirus titers by 90% in vitro .

Metabolic Synergy: Co-treatment with C75 and TOFA reduces breast tumor growth by 87% in xenografts .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。